

# Spectroscopic Analysis of 3,5-Dibromo-4-methoxybenzaldehyde: A Technical Overview

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## Compound of Interest

Compound Name:	3,5-Dibromo-4-methoxybenzaldehyde
Cat. No.:	B172391

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## Abstract

This technical guide addresses the spectroscopic data of **3,5-Dibromo-4-methoxybenzaldehyde** (CAS No. 108940-96-1), a halogenated aromatic aldehyde of interest in organic synthesis and medicinal chemistry. While a comprehensive search for its experimental Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data has been conducted, specific, publicly available spectra for this compound are not readily accessible. This document provides the available physicochemical properties, outlines generalized experimental protocols for the spectroscopic analysis of such compounds, and presents a logical workflow for data acquisition and interpretation.

## Introduction

**3,5-Dibromo-4-methoxybenzaldehyde** is a substituted benzaldehyde derivative. Its structure, featuring two bromine atoms and a methoxy group on the aromatic ring, makes it a potentially valuable building block in the synthesis of more complex molecules, including novel pharmaceutical agents. The bromine atoms can influence the molecule's reactivity, lipophilicity, and metabolic stability, while the methoxy and aldehyde functionalities offer sites for further chemical modification. Accurate spectroscopic data is crucial for the unambiguous identification and characterization of this compound.

# Physicochemical Properties

A summary of the key physicochemical properties for **3,5-Dibromo-4-methoxybenzaldehyde** is presented in Table 1.

Table 1: Physicochemical Properties of **3,5-Dibromo-4-methoxybenzaldehyde**

Property	Value	Reference(s)
CAS Number	108940-96-1	<a href="#">[1]</a>
Molecular Formula	C <sub>8</sub> H <sub>6</sub> Br <sub>2</sub> O <sub>2</sub>	<a href="#">[1]</a>
Molecular Weight	293.94 g/mol	<a href="#">[1]</a>
Appearance	Solid	
Melting Point	90-91 °C	
Boiling Point	332.0 ± 37.0 °C at 760 mmHg	
InChI Key	CAGHJINSPMGDKT- UHFFFAOYSA-N	

## Spectroscopic Data (Data Not Available)

Despite a thorough search of scientific literature and chemical databases, specific experimental <sup>1</sup>H NMR, <sup>13</sup>C NMR, IR, and MS spectral data for **3,5-Dibromo-4-methoxybenzaldehyde** could not be obtained. Commercial suppliers may hold this data, but it is not publicly disclosed. For reference, spectroscopic data for the related compound, 3,5-Dibromo-4-hydroxybenzaldehyde, is available in public databases such as PubChem<sup>[2]</sup>. Researchers requiring definitive spectra for **3,5-Dibromo-4-methoxybenzaldehyde** are advised to acquire it experimentally.

## Experimental Protocols

The following are detailed, generalized methodologies for obtaining the key spectroscopic data for a solid organic compound like **3,5-Dibromo-4-methoxybenzaldehyde**.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of the molecule.

Methodology:

- Sample Preparation:
  - Weigh approximately 5-10 mg of the solid **3,5-Dibromo-4-methoxybenzaldehyde**.
  - Dissolve the sample in 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d,  $\text{CDCl}_3$ , or Dimethyl sulfoxide-d<sub>6</sub>,  $\text{DMSO-d}_6$ ) in a clean, dry vial.
  - Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing ( $\delta = 0.00$  ppm).
  - Transfer the solution to a 5 mm NMR tube.
- Instrument Setup:
  - Insert the NMR tube into the spectrometer's probe.
  - Lock the spectrometer on the deuterium signal of the solvent.
  - Shim the magnetic field to achieve homogeneity, which will result in sharp, symmetrical peaks.
- Data Acquisition:
  - $^1\text{H}$  NMR: Acquire the proton NMR spectrum using a standard pulse sequence. Typical parameters include a 30° or 45° pulse angle, an acquisition time of 2-4 seconds, a relaxation delay of 1-5 seconds, and 8-16 scans for a good signal-to-noise ratio.
  - $^{13}\text{C}$  NMR: Acquire the carbon-13 NMR spectrum using a proton-decoupled pulse sequence to simplify the spectrum to singlets for each unique carbon. A greater number of scans will be required due to the lower natural abundance of  $^{13}\text{C}$ .

## Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology (Attenuated Total Reflectance - ATR):

- Sample Preparation:
  - Ensure the ATR crystal (e.g., diamond or germanium) is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
- Background Spectrum:
  - Acquire a background spectrum of the empty ATR crystal. This will be automatically subtracted from the sample spectrum.
- Sample Analysis:
  - Place a small amount of solid **3,5-Dibromo-4-methoxybenzaldehyde** onto the ATR crystal.
  - Apply pressure using the anvil to ensure good contact between the sample and the crystal.
  - Acquire the IR spectrum, typically in the range of 4000-400  $\text{cm}^{-1}$ .

## Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology (Electron Ionization - EI):

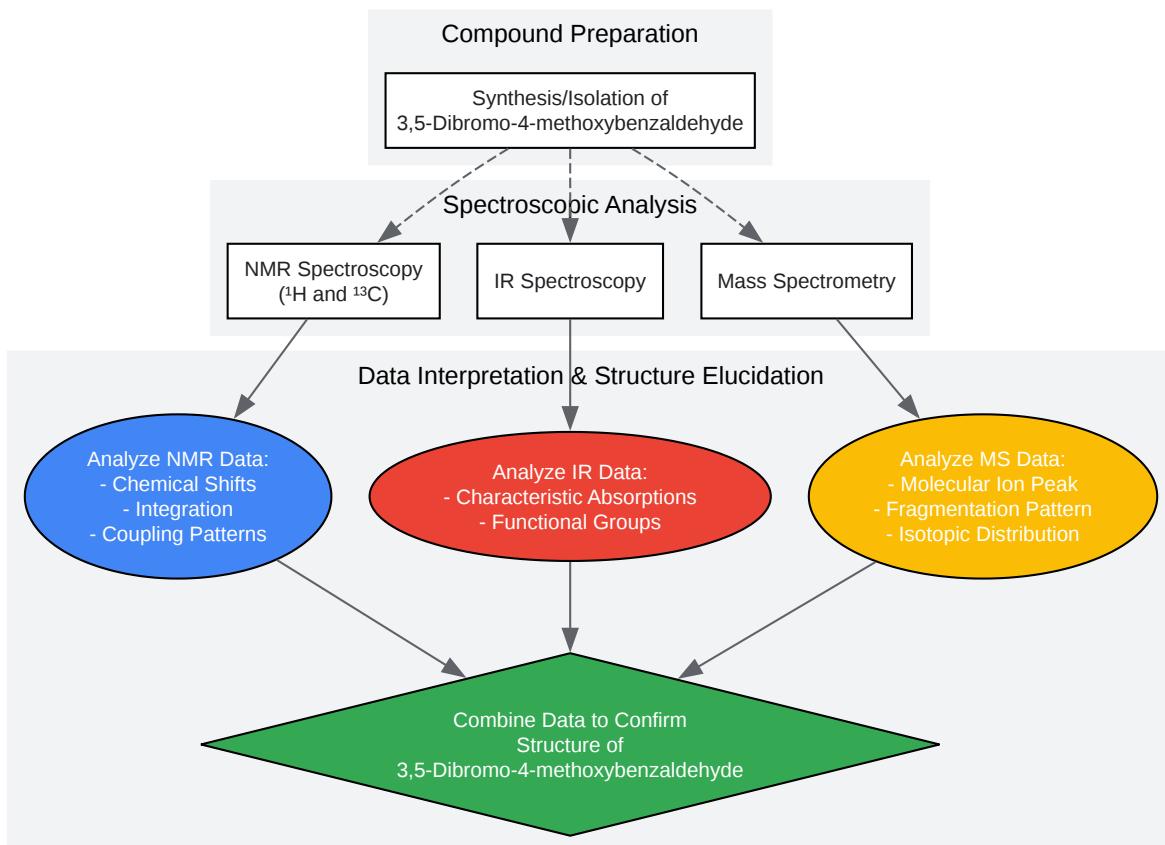
- Sample Introduction:
  - Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for a solid, or after separation by Gas Chromatography (GC-MS). The sample is vaporized in the ion source.
- Ionization:
  - The vaporized sample molecules are bombarded with a high-energy electron beam (typically 70 eV). This causes the removal of an electron, forming a molecular ion ( $\text{M}^{+\bullet}$ ),

and induces fragmentation.

- Mass Analysis:
  - The positively charged molecular ion and fragment ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
  - The analyzer separates the ions based on their mass-to-charge ratio ( $m/z$ ).
- Detection:
  - An electron multiplier or other detector records the abundance of each ion at a specific  $m/z$  value, generating the mass spectrum.

## Logical Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic characterization of a synthesized or isolated organic compound.

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Caption: Workflow for the spectroscopic characterization of an organic compound.

## Conclusion

While the specific experimental spectroscopic data for **3,5-Dibromo-4-methoxybenzaldehyde** remains elusive in the public domain, this guide provides the foundational knowledge for its analysis. The detailed experimental protocols and logical workflow presented herein offer a robust framework for researchers to obtain and interpret the necessary NMR, IR, and MS data to fully characterize this compound. Such characterization is an indispensable step in its further application in synthetic and medicinal chemistry.

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## References

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